Methyl 4-(1,1-difluoroethyl)benzoate
Description
Significance of Fluorine in Chemical Structure and Reactivity
The strategic incorporation of fluorine into organic molecules is a transformative tool in modern chemistry. Fluorine's unique properties, primarily its high electronegativity and small van der Waals radius (1.47 Å, comparable to hydrogen's 1.20 Å), allow it to profoundly alter a molecule's characteristics. tandfonline.comacs.org The carbon-fluorine (C-F) bond is exceptionally strong, which often enhances the metabolic and thermal stability of the compound. tandfonline.comnih.gov The introduction of fluorine can influence a molecule's acidity (pKa), conformation, and membrane permeability. acs.org In medicinal chemistry, these changes can lead to improved drug properties, such as enhanced binding affinity to target proteins and greater bioavailability. nih.govacs.orgchemxyne.com The electron-withdrawing nature of fluorine can also modify the reactivity of adjacent functional groups. chemxyne.com
Overview of Fluoroalkylation Strategies in Organic Synthesis
Fluoroalkylation is a critical strategy for chemists to introduce fluorine-containing alkyl groups into molecules, thereby modifying their properties. thieme-connect.com The development of efficient and selective methods for incorporating groups like difluoromethyl (CF2H) or trifluoromethyl (CF3) is a major focus of contemporary organic synthesis. rsc.orgsci-hub.se These strategies can be broadly categorized into several mechanistic pathways:
Nucleophilic Fluoroalkylation: Involves the use of fluoroalkyl anions or their equivalents.
Electrophilic Fluoroalkylation: Utilizes reagents that deliver a cationic fluoroalkyl species.
Radical Fluoroalkylation: Employs radical species to form new carbon-fluoroalkyl bonds. thieme-connect.com
The choice of method depends on the specific substrate and the desired molecular target. thieme-connect.com The growing interest in fluorinated compounds for pharmaceuticals and agrochemicals continues to drive the innovation of new fluoroalkylation reagents and reaction conditions, including performing these reactions in environmentally benign aqueous media. rsc.orgresearchgate.net
Context of Benzoate (B1203000) Esters in Synthetic Chemistry
Benzoate esters are a fundamental class of compounds in organic synthesis, recognized for their versatility as intermediates and building blocks. nbinno.comorganic-chemistry.org They are typically synthesized through the Fischer esterification of benzoic acid with an alcohol, a reaction catalyzed by a strong acid like sulfuric acid. chemicalbook.comuomustansiriyah.edu.iqyoutube.com Alternative methods using solid acid catalysts are also being developed to create more environmentally friendly and recoverable processes. mdpi.com
The ester group in methyl benzoate and its derivatives can undergo a variety of chemical transformations, including:
Hydrolysis: Conversion back to the corresponding benzoic acid and alcohol. nbinno.comnoaa.gov
Transesterification: Exchanging the methyl group for a different alkyl group. acs.org
Reduction: Conversion to benzyl (B1604629) alcohol. nbinno.com
Ring Reactions: The benzene (B151609) ring can be modified through electrophilic substitution, such as nitration. atamanchemicals.com
This reactivity makes benzoate esters, including methyl benzoate, indispensable starting materials for producing a wide range of more complex molecules for use in pharmaceuticals, dyes, and specialty chemicals. nbinno.comatamanchemicals.com
Research Significance of Methyl 4-(1,1-difluoroethyl)benzoate as a Synthetic Motif
This compound, with the CAS Number 444915-84-8, is a synthetic motif of considerable research interest. chemshuttle.combldpharm.comallbiopharm.comfluorochem.co.uk Its significance arises from the unique combination of a versatile benzoate ester functional group with a lipophilic and metabolically robust 1,1-difluoroethyl group. This structure serves as a valuable building block for creating more complex fluorinated molecules. The presence of the difluoroethyl moiety can impart desirable properties, such as increased stability and altered electronic characteristics, to the target molecules. The ester group provides a reactive site for further chemical modifications, allowing for its incorporation into larger, more intricate molecular architectures designed for applications in agrochemicals and materials science.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 4-(1,1-difluoroethyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O2/c1-10(11,12)8-5-3-7(4-6-8)9(13)14-2/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSTHNOGPHKDFFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(=O)OC)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation Pathways of Methyl 4 1,1 Difluoroethyl Benzoate
Reactivity of the 1,1-Difluoroethyl Group
The selective activation and cleavage of a single C-F bond in a difluoroalkyl group is a challenging yet valuable transformation for synthesizing partially fluorinated molecules. baranlab.orgrsc.org While direct monodefluorination of the 1,1-difluoroethyl group is not extensively documented, studies on analogous trifluoromethyl arenes (ArCF₃) and perfluoroalkyl ketones provide insight into potential methodologies. rsc.orgnih.gov
One established strategy involves the use of a combination of palladium and copper catalysts to achieve selective reduction of ArCF₃ to ArCHF₂. rsc.org Another approach utilizes organophosphorus reagents, such as phosphoramidites, which can mediate the selective activation of one C-F bond in perfluoroalkyl ketones under metal-free conditions. nih.govacs.org This process generates an O-phosphorus difluoroenolate intermediate that can subsequently react with various electrophiles. nih.govacs.org These methods highlight potential pathways for modifying the 1,1-difluoroethyl group through controlled C-F bond functionalization.
| Transformation | Reagents/Catalyst | Substrate Type | Key Feature | Reference |
| Mono-reduction | Pd/Cu catalysts, Silanes | Trifluoromethyl arenes | Selective reduction of ArCF₃ to ArCHF₂ | rsc.org |
| Monodefluorinative Halogenation | Phosphoramidite, Halogenating agent | Perfluoroalkyl ketones | Selective C-F activation to form α-halo-difluoroalkyl ketones | nih.govacs.org |
Radical-based transformations offer a powerful method for functionalizing the 1,1-difluoroethyl group. A key intermediate in these reactions is the 1,1-difluoroethyl radical (•CF₂CH₃). Research has demonstrated that this radical can be generated from inexpensive and abundant starting materials like 1,1-difluoroethyl chloride (CH₃CF₂Cl) through a single-electron transfer (SET) pathway, often catalyzed by transition metals such as nickel. rsc.org
Once generated, the 1,1-difluoroethyl radical can participate in cross-coupling reactions with various partners, including arylboronic acids, to form new carbon-carbon bonds. rsc.org Radical trapping experiments using agents like 2,2,6,6-tetramethylpiperidine-1-oxy (TEMPO) have confirmed the involvement of this radical species in the reaction mechanism. rsc.org Furthermore, photoredox catalysis has emerged as a versatile tool for generating fluoroalkyl radicals from precursors like oxime esters or anhydrides, enabling their addition to alkenes and other unsaturated systems. rsc.orgrsc.orgchemrxiv.org This broadens the scope of molecules that can be synthesized containing the difluoroethyl moiety. researchgate.net
| Radical Source | Catalyst/Initiator | Reaction Type | Product Type | Reference |
| CH₃CF₂Cl | Nickel(I)/Nickel(III) catalyst | Cross-coupling | 1,1-Difluoroethylated arenes | rsc.org |
| Oxime Esters | Photocatalyst (visible light) | Defluorocyanoalkylation | γ,γ-Difluoroallylic ketones | rsc.org |
| Chlorodifluoroacetic anhydride | Photocatalyst (visible light) | Oxy-perfluoroalkylation | gem-Difluorinated γ-lactones/lactams | chemrxiv.org |
The electronic nature of the 1,1-difluoroethyl group allows for both nucleophilic and electrophilic transformations, although these often occur on related structural analogs. The carbon atom bearing the two fluorine atoms is electrophilic due to the strong inductive effect of the halogens.
A significant transformation involves the generation of a nucleophilic difluoroalkyl species. By using a combination of a strong Brønsted superbase and a Lewis acid, related Ar-CF₂H compounds can be deprotonated to form a highly reactive Ar-CF₂⁻ carbanion. acs.org This nucleophilic synthon can then react with a wide array of electrophiles, including aldehydes, imines, and enolizable ketones, to form new C-C bonds. acs.org Another approach involves using fluorinated phosphonium (B103445) salts, such as Ph₃P⁺CF₂CH₃ BF₄⁻, which act as effective nucleophilic 1,1-difluoroethylation agents for aldehydes and imines. researchgate.net
Conversely, the geminal fluorine atoms can activate adjacent positions toward electrophilic attack in related systems. For instance, in gem-difluoroallenes, the presence of the fluorine atoms renders the α-carbon highly electrophilic, facilitating the addition of nucleophiles. acs.orgacs.org While direct electrophilic attack on the saturated difluoroethyl carbon of Methyl 4-(1,1-difluoroethyl)benzoate is less common, the principles of electrophilic activation in fluorinated systems are well-established. masterorganicchemistry.combyjus.commasterorganicchemistry.com
Hydrophosphinylation involves the addition of a P-H bond across a carbon-carbon multiple bond. While this compound itself is saturated, this reaction is highly relevant for related gem-difluoroalkene systems, such as those derived from the target compound. The addition of diaryl or dialkyl phosphine (B1218219) oxides to gem-difluoroalkenes can be initiated by peroxides, proceeding through a radical-based mechanism. nih.govnih.gov
This radical pathway is advantageous as it avoids the formation of anionic intermediates that could lead to the undesired elimination of a fluoride (B91410) ion. nih.gov The reaction typically shows complete regioselectivity, with the phosphorus group adding to the carbon atom not bearing the fluorine atoms, resulting in the formation of valuable α,α-difluorophosphine oxides. nih.govnih.gov
| Substrate | Reagent | Initiator | Product | Key Feature | Reference |
| gem-Difluoroalkene | Diarylphosphine oxide | Di-tert-butyl peroxide | α,α-Difluorophosphine oxide | Radical mechanism avoids C-F substitution | nih.govnih.gov |
| gem-Difluoroalkene | Dialkylphosphine oxide | Peroxide | α,α-Difluorophosphine oxide | Complete regioselectivity | nih.gov |
Reactions of the Methyl Ester Functionality
The methyl ester group (-COOCH₃) is a classic functional group in organic chemistry, susceptible to a variety of transformations, most notably those involving nucleophilic acyl substitution.
Transesterification is the process of exchanging the alkyl group of an ester with another alkyl group from an alcohol. For this compound, the methyl group can be readily exchanged by reacting the compound with a different alcohol in the presence of a catalyst. This equilibrium-driven reaction typically requires the use of a large excess of the new alcohol or the removal of methanol (B129727) as it is formed.
A wide range of catalysts can facilitate this transformation, including strong acids (like sulfuric acid), bases, and various metal catalysts. researchgate.net Titanate catalysts, for example, have shown high activity in the transesterification of crude methyl benzoate (B1203000) to produce other esters like benzyl (B1604629) benzoate and butyl benzoate. researchgate.net Solid acid catalysts, such as those based on zirconium and titanium, have also been developed for the efficient esterification and, by extension, transesterification of benzoic acid derivatives. mdpi.com These catalytic methods provide a versatile route to modify the ester functionality of the title compound, allowing for the synthesis of a diverse library of related benzoate esters. researchgate.net
Reduction Reactions to Alcohol or Aldehyde Derivatives
The ester functional group in this compound is susceptible to reduction by various hydride reagents. The outcome of the reduction, yielding either an alcohol or an aldehyde, is highly dependent on the choice of the reducing agent and the reaction conditions.
Powerful, non-selective hydride-transfer reagents such as Lithium Aluminum Hydride (LiAlH₄) readily reduce esters to their corresponding primary alcohols. harvard.edu In this case, this compound would be converted to [4-(1,1-difluoroethyl)phenyl]methanol. The reaction proceeds via nucleophilic acyl substitution where a hydride ion attacks the electrophilic carbonyl carbon of the ester.
Conversely, the selective reduction of an ester to an aldehyde is a more delicate transformation that requires milder and more sterically hindered reducing agents to prevent over-reduction to the alcohol. harvard.edu Reagents like Diisobutylaluminium hydride (DIBAL-H) are commonly used for this purpose. The reaction is typically carried out at low temperatures, such as -78 °C, to isolate the aldehyde intermediate.
Chemoselective reductions are also valuable, for instance, when a molecule contains multiple reducible functional groups. While specific studies on this compound are not detailed, general principles suggest that reagents like sodium borohydride (B1222165) (NaBH₄) are typically not strong enough to reduce an ester, allowing for the selective reduction of other functional groups like aldehydes or ketones if present in the same molecule. iwu.edu
Hydrolysis to Carboxylic Acid Derivatives
The ester group of this compound can be hydrolyzed to its corresponding carboxylic acid, 4-(1,1-difluoroethyl)benzoic acid, under either acidic or basic conditions. quora.com This reaction involves the cleavage of the acyl-oxygen bond of the ester.
Base-promoted hydrolysis, also known as saponification, is a common and often irreversible method. It involves the nucleophilic attack of a hydroxide (B78521) ion (e.g., from NaOH or KOH) on the ester's carbonyl carbon. psu.edu This forms a tetrahedral intermediate which then expels the methoxide (B1231860) ion, yielding the carboxylate salt. A final acidification step is required to protonate the carboxylate and obtain the free carboxylic acid. The rate of base-catalyzed hydrolysis is influenced by the substituents on the benzene (B151609) ring; however, the mechanism is primarily dependent on the attack of the hydroxide ion on the ester carbonyl group. oieau.fr
Acid-catalyzed hydrolysis is an equilibrium process. The reaction is initiated by the protonation of the carbonyl oxygen by a strong acid (e.g., H₂SO₄), which makes the carbonyl carbon more electrophilic. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Following a series of proton transfers, methanol is eliminated, and the carboxylic acid is formed after deprotonation. quora.com High-temperature water can also promote the hydrolysis of methyl benzoates without the need for strong acids or bases. psu.edu
Aromatic Ring Reactivity and Functionalization
The benzene ring of this compound can undergo functionalization through various reactions, including electrophilic aromatic substitution and cross-coupling reactions.
Electrophilic Aromatic Substitution Patterns
In electrophilic aromatic substitution (EAS) reactions, the substituents on the benzene ring dictate the position of the incoming electrophile. The this compound molecule has two substituents to consider: the methyl ester group (-COOCH₃) and the 1,1-difluoroethyl group (-CH(CF₂)H).
The methyl ester group is an electron-withdrawing group and a deactivator of the aromatic ring towards electrophilic attack. It directs incoming electrophiles primarily to the meta position. quora.comyoutube.com This is because the carbocation intermediates formed by ortho and para attack are significantly destabilized by the adjacent electron-withdrawing ester group.
The directing effect of the 4-(1,1-difluoroethyl) group is less commonly documented but is expected to be deactivating due to the electron-withdrawing nature of the fluorine atoms. As a deactivating group, it would also be expected to be a meta-director. Since both groups direct to the same positions (meta to themselves), the substitution pattern is predictable. For example, in a nitration reaction using nitric and sulfuric acid, the nitro group would be expected to add at the positions meta to the ester group and ortho to the difluoroethyl group. youtube.commasterorganicchemistry.com
Cross-Coupling Reactions at Aromatic Positions
To perform cross-coupling reactions, a leaving group, typically a halide, must be present on the aromatic ring. Assuming a halogenated derivative of this compound is used (e.g., Methyl 2-iodo-4-(1,1-difluoroethyl)benzoate), various cross-coupling reactions can be employed to form new carbon-carbon or carbon-heteroatom bonds.
Transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are powerful tools for aryl functionalization. bris.ac.uk For instance, a copper-catalyzed cross-coupling of iodobenzoates with bromozinc-difluorophosphonate has been reported, demonstrating a method to introduce phosphorus-containing moieties onto the aromatic ring. acs.org While this specific reaction was noted to be more efficient with ortho-substituted benzoates, it illustrates the potential for such transformations.
The choice of catalyst (often palladium-, nickel-, or copper-based), ligand, and reaction conditions is crucial for achieving high yields and selectivity in these coupling reactions.
Mechanistic Studies of Key Transformations
While specific mechanistic studies for reactions involving this compound are not available, the mechanisms can be inferred from well-established principles for related compounds.
Elucidation of Reaction Intermediates
The mechanisms of the reactions discussed above involve several key intermediates.
In electrophilic aromatic substitution , the key intermediate is a positively charged carbocation known as a benzenonium ion or sigma complex. This intermediate is formed when the electrophile attacks the π-system of the benzene ring. libretexts.org The stability of this intermediate, which is influenced by the existing substituents, determines the rate and regioselectivity of the reaction.
In ester hydrolysis , a tetrahedral intermediate is formed when the nucleophile (hydroxide or water) adds to the carbonyl carbon of the ester. The breakdown of this intermediate leads to the final products.
In certain cross-coupling reactions , radical intermediates can be involved. For example, some copper-catalyzed reactions may proceed through a single electron transfer (SET) mechanism, generating radical species. However, studies on similar cross-coupling reactions of benzoates suggest that a pure SET mechanism via a difluorophosphonate radical is not always the operative pathway. acs.org The precise nature of the intermediates (e.g., organometallic species, radicals) is a subject of ongoing mechanistic investigation in the broader field of organic chemistry.
Kinetic and Thermodynamic Analysis of Reaction Pathways of this compound
The presence of the 1,1-difluoroethyl group at the para-position of the benzoate ring is expected to significantly influence the molecule's reactivity. The high electronegativity of the fluorine atoms makes the 1,1-difluoroethyl group a strong electron-withdrawing substituent. wikipedia.org This electronic effect is a key determinant of the kinetic and thermodynamic parameters of reactions involving the ester functionality.
A kinetic study of the hydrolysis of this compound would involve monitoring the concentration of the reactant or product over time at various temperatures. From this data, the rate constant (k) at each temperature can be determined. A subsequent Arrhenius analysis, by plotting the natural logarithm of the rate constant against the inverse of the temperature, would yield the activation energy (Ea) and the pre-exponential factor (A).
Thermodynamically, the hydrolysis of this compound to 4-(1,1-difluoroethyl)benzoic acid and methanol is expected to be an exothermic process, though specific enthalpy of reaction (ΔH) values are not documented. The stability of organofluorine compounds is generally high due to the strength of the carbon-fluorine bond. wikipedia.org However, the thermodynamic parameters of reactions involving transformations of functional groups elsewhere in the molecule are influenced by the electronic effects of the fluorine substituents.
Computational chemistry could serve as a powerful tool to estimate the kinetic and thermodynamic parameters for the reactions of this compound. Quantum mechanical calculations, such as Density Functional Theory (DFT), could be employed to model the reaction pathways, locate transition states, and calculate activation energies and reaction enthalpies. Such in silico studies would provide valuable theoretical data in the absence of experimental findings.
The following tables present a hypothetical structure for the kind of data that would be generated from experimental kinetic and thermodynamic studies on a reaction of this compound, such as hydrolysis. It is important to reiterate that the values in these tables are for illustrative purposes and are not based on experimental data for the specific compound .
Table 1: Hypothetical Kinetic Data for the Hydrolysis of this compound
| Temperature (K) | Rate Constant (k) (M⁻¹s⁻¹) |
| 298 | Value |
| 308 | Value |
| 318 | Value |
| 328 | Value |
Table 2: Hypothetical Thermodynamic Parameters for the Hydrolysis of this compound at 298 K
| Parameter | Value |
| Activation Energy (Ea) (kJ/mol) | Value |
| Enthalpy of Reaction (ΔH) (kJ/mol) | Value |
| Gibbs Free Energy of Reaction (ΔG) (kJ/mol) | Value |
| Entropy of Reaction (ΔS) (J/mol·K) | Value |
Advanced Spectroscopic Characterization and Structural Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural analysis of Methyl 4-(1,1-difluoroethyl)benzoate, offering detailed insights into the chemical environments of its various nuclei.
Given the presence of two fluorine atoms on the same carbon, ¹⁹F NMR spectroscopy is particularly informative. In a deuterated chloroform (B151607) (CDCl₃) solvent, the two chemically equivalent fluorine atoms of the 1,1-difluoroethyl group exhibit a single resonance. This signal appears as a quartet, a result of coupling with the three protons of the adjacent methyl group. The observed chemical shift and coupling constant are crucial for confirming the geminal difluoroalkyl moiety.
| Nucleus | Solvent | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |
|---|---|---|---|---|
| ¹⁹F | CDCl₃ | -87.25 | Quartet (q) | 18.7 |
Proton (¹H) and carbon-13 (¹³C) NMR spectroscopy provide further confirmation of the molecular structure, with advanced techniques revealing subtle electronic and steric effects.
In the ¹H NMR spectrum, the aromatic protons present as two distinct doublets, characteristic of a para-substituted benzene (B151609) ring. The methyl protons of the ester group appear as a singlet, while the methyl protons of the 1,1-difluoroethyl group are observed as a triplet due to coupling with the two adjacent fluorine atoms.
The ¹³C NMR spectrum is notable for the splitting patterns caused by carbon-fluorine coupling. The carbon atom of the CF₂ group shows a triplet with a large coupling constant, a hallmark of a gem-difluoro moiety. The adjacent methyl carbon also appears as a triplet, but with a smaller coupling constant. The aromatic carbons also exhibit splitting due to coupling with the fluorine atoms, providing further evidence for the substitution pattern.
| Nucleus | Solvent | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Assignment |
|---|---|---|---|---|---|
| ¹H | CDCl₃ | 8.10 | Doublet (d) | 8.5 | Aromatic CH (2H) |
| ¹H | CDCl₃ | 7.62 | Doublet (d) | 8.5 | Aromatic CH (2H) |
| ¹H | CDCl₃ | 3.94 | Singlet (s) | - | -OCH₃ (3H) |
| ¹H | CDCl₃ | 2.01 | Triplet (t) | 18.7 | -CF₂CH₃ (3H) |
| ¹³C | CDCl₃ | 166.0 | - | - | C=O |
| ¹³C | CDCl₃ | 134.4 | Triplet (t) | 27.3 | Aromatic C-CF₂ |
| ¹³C | CDCl₃ | 132.3 | - | - | Aromatic C-COOCH₃ |
| ¹³C | CDCl₃ | 129.8 | - | - | Aromatic CH (2C) |
| ¹³C | CDCl₃ | 126.1 | Triplet (t) | 5.6 | Aromatic CH (2C) |
| ¹³C | CDCl₃ | 118.9 | Triplet (t) | 241.3 | -CF₂- |
| ¹³C | CDCl₃ | 52.5 | - | - | -OCH₃ |
| ¹³C | CDCl₃ | 24.3 | Triplet (t) | 30.0 | -CF₂CH₃ |
While one-dimensional NMR provides significant structural information, two-dimensional (2D) NMR experiments would offer unambiguous confirmation of atomic connectivity.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between the two sets of aromatic protons, confirming their ortho relationship. No other correlations would be expected, as the methyl groups are isolated from other protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment would link each proton to its directly attached carbon. Correlations would be observed between the aromatic protons and their corresponding carbons, the ester methyl protons and the ester methyl carbon, and the difluoroethyl methyl protons and its corresponding carbon.
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and elemental composition of this compound, as well as to gain structural information through the analysis of its fragmentation patterns.
High-resolution mass spectrometry provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the compound. For this compound, the calculated mass for the protonated molecule [M+H]⁺ is 201.0721. The experimentally observed mass of 201.0727 is in close agreement, confirming the molecular formula C₁₀H₁₁F₂O₂⁺.
| Ion | Calculated m/z | Found m/z | Molecular Formula |
|---|---|---|---|
| [M+H]⁺ | 201.0721 | 201.0727 | C₁₀H₁₁F₂O₂⁺ |
Electron ionization mass spectrometry (EI-MS) would lead to characteristic fragmentation of the molecular ion. The fragmentation pattern provides a molecular fingerprint and confirms the connectivity of the atoms. For this compound, the following fragmentation pathways are anticipated:
Loss of the methoxy (B1213986) group (-OCH₃): A common fragmentation for methyl esters is the loss of a methoxy radical (•OCH₃, 31 Da) to form a stable acylium ion. This would result in a prominent peak at m/z 169.
Loss of the ester group (-COOCH₃): Cleavage of the bond between the aromatic ring and the ester group can lead to the loss of the carbomethoxy radical (•COOCH₃, 59 Da), resulting in a fragment at m/z 141.
Cleavage of the difluoroethyl side chain: Fragmentation can also occur at the C-C bond of the side chain. Loss of a methyl radical (•CH₃, 15 Da) would lead to a fragment at m/z 185.
Formation of the tropylium (B1234903) ion: Aromatic compounds often rearrange to form the stable tropylium ion (m/z 91) or related aromatic fragments.
The analysis of these characteristic fragments in the mass spectrum provides unequivocal evidence for the structure of this compound.
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing both infrared and Raman techniques, offers a powerful tool for probing the functional groups and bonding arrangements within this compound.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis and Electronic Effects
The FT-IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its constituent functional groups. The electron-withdrawing nature of the 1,1-difluoroethyl group is expected to influence the vibrational frequencies of adjacent moieties, particularly the carbonyl group of the ester.
Key vibrational modes anticipated in the FT-IR spectrum include:
C-H Stretching: Aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. vscht.czlibretexts.org The methyl group of the ester will exhibit symmetric and asymmetric C-H stretching bands in the 3000-2850 cm⁻¹ range. libretexts.orgresearchgate.net
C=O Stretching: The carbonyl (C=O) stretching vibration of the ester group is one of the most intense and characteristic bands in the IR spectrum. For simple methyl benzoate (B1203000), this band appears around 1720 cm⁻¹. The presence of the electron-withdrawing 1,1-difluoroethyl group at the para position is expected to cause a positive frequency shift (hypsochromic shift) of the C=O band to a higher wavenumber, likely in the range of 1725-1735 cm⁻¹. This is due to the inductive effect (-I) of the fluorinated group, which withdraws electron density from the benzene ring and the ester moiety, leading to a strengthening of the carbonyl bond.
C-F Stretching: The C-F stretching vibrations are typically strong and appear in the region of 1100-1000 cm⁻¹. For a CF₂ group, strong, characteristic absorption bands are expected.
C-O Stretching: The ester C-O stretching vibrations will produce bands in the 1300-1100 cm⁻¹ region. researchgate.net
Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon bonds within the aromatic ring are expected to appear in the 1600-1450 cm⁻¹ region. vscht.czresearchgate.net
The following table summarizes the expected characteristic FT-IR absorption bands for this compound.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |
| Aliphatic C-H Stretch (CH₃) | 3000 - 2850 | Medium |
| Carbonyl (C=O) Stretch | 1725 - 1735 | Strong |
| Aromatic C=C Stretch | 1600 - 1450 | Medium to Weak |
| Ester C-O Stretch | 1300 - 1100 | Strong |
| C-F Stretch | 1100 - 1000 | Strong |
Raman Spectroscopy for Complementary Vibrational Information
Raman spectroscopy provides complementary information to FT-IR, as it relies on changes in polarizability during molecular vibrations. While C=O stretching vibrations are also visible in Raman spectra, they are typically less intense than in FT-IR. Conversely, vibrations of non-polar bonds, such as the aromatic ring C=C stretching, often produce strong Raman signals. researchgate.net The symmetric vibrations of the substituted benzene ring are expected to be particularly prominent. The C-F bonds should also give rise to signals in the Raman spectrum.
Electronic Spectroscopy
Electronic spectroscopy provides information about the electronic transitions within the molecule and the extent of conjugation.
UV-Visible Spectroscopy for Electronic Transitions and Conjugation
The UV-Visible spectrum of this compound is expected to show absorption bands arising from π → π* electronic transitions within the benzene ring. The spectrum of methyl benzoate itself shows a primary absorption band around 228 nm and a weaker, longer-wavelength band around 274 nm, which is characteristic of the benzoyl chromophore.
| Compound | λmax (nm) | Transition |
| Methyl Benzoate (Reference) | ~228, ~274 | π → π |
| This compound | Expected near 230-280 | π → π |
Fluorescence Spectroscopy (if applicable to derivatives or mechanistic probes)
Simple methyl benzoate and its derivatives are not typically strongly fluorescent. researchgate.netosti.gov Fluorescence is more commonly observed in derivatives with strong electron-donating groups, such as amino or hydroxyl groups, which can lead to intramolecular charge transfer (ICT) states upon excitation. researchgate.netrsc.orgnih.gov As the 1,1-difluoroethyl group is electron-withdrawing, significant native fluorescence for this compound is not expected under normal conditions. However, it could potentially be used as a non-fluorescent parent compound for the synthesis of fluorescent probes, where the introduction of a fluorophore moiety would confer fluorescent properties.
X-ray Crystallography (if applicable to single crystal derivatives)
Based on a comprehensive search of available scientific literature, specific experimental data from advanced spectroscopic and crystallographic analyses for the compound This compound is not publicly available.
Detailed research findings on its solid-state molecular conformation, intermolecular interactions, and crystal packing are essential for generating the scientifically accurate article you requested. Without access to single-crystal X-ray diffraction data or related scholarly publications focusing on this specific molecule, it is not possible to provide an analysis of its crystal structure or intermolecular forces.
Information on analogous compounds, such as Methyl 4-methylbenzoate nih.govresearchgate.net and Methyl 4-nitrobenzoate (B1230335) researchgate.net, does exist, revealing details about their molecular planarity and crystal packing interactions, which often involve weak C—H···O hydrogen bonds. However, substituting this information would violate the strict instruction to focus solely on this compound. The presence of the 1,1-difluoroethyl group would introduce unique electronic and steric effects, making direct comparisons to other benzoate derivatives speculative and scientifically unsound for the purposes of this article.
Therefore, the requested article with the specified outline and detailed data tables cannot be generated at this time due to the absence of published research on the solid-state structure of this compound.
Computational and Theoretical Investigations
Quantum Chemical Calculations (e.g., Density Functional Theory)
Based on the available information, no specific data from quantum chemical calculations for Methyl 4-(1,1-difluoroethyl)benzoate has been published. Therefore, a detailed analysis under this section cannot be provided.
Specific studies on the geometry optimization and conformational analysis of this compound are not found in the public domain.
Detailed electronic structure analysis, including HOMO/LUMO energies and charge distribution for this compound, is not available in the reviewed literature.
There are no available theoretical predictions or correlations with experimental data for the spectroscopic properties of this compound.
Mechanistic Pathway Modeling
No information is available regarding the modeling of mechanistic pathways involving this compound.
Publicly accessible data on transition state identification and energy barrier calculations for reactions involving this compound is non-existent.
There are no documented studies on the solvation effects or catalytic cycles related to this compound.
Intermolecular Interactions and Hydrogen Bonding Studies
The key interactions involving the difluoromethyl group include C–H···O and C–H···F hydrogen bonds. mdpi.comresearchgate.net In the context of this compound, the hydrogen atom of the difluoromethyl group can act as a hydrogen bond donor. It can form a C–H···O bond with the oxygen atoms of the ester group (carbonyl or methoxy (B1213986) oxygen) of a neighboring molecule. Furthermore, the fluorine atoms of the difluoromethyl group can act as hydrogen bond acceptors, participating in C–H···F interactions with hydrogen atoms from the aromatic ring or the methyl groups of adjacent molecules. mdpi.com
The strength of these interactions can vary. For instance, in studies of fluorinated tosylates, the energies of C–H···O hydrogen bonds involving a difluoromethyl group were found to be around 5.8 kJ/mol. mdpi.com C–H···F bonds are generally considered weaker than conventional hydrogen bonds, with energies often below 10 kJ/mol. ed.ac.uk Despite their relatively low energy, the high frequency of these C–H···F contacts suggests they make a significant stabilizing contribution to the crystal structure, partly due to favorable entropic factors. ed.ac.uk
In addition to hydrogen bonds, F···F interactions between the fluorine atoms of the difluoromethyl groups on adjacent molecules can also contribute to the stability of the crystal lattice. The contribution of these F···F interactions to the total lattice energy tends to increase with the size of the fluoroalkane moiety. mdpi.comresearchgate.net The energy of these F···F contacts can range from 0.5 to 13.0 kJ/mol. researchgate.net The interplay of these various weak interactions, including C–H···O, C–H···F, and F···F contacts, dictates the molecular arrangement in the solid state. researchgate.net
Table 1: Potential Weak Intermolecular Interactions Involving the Difluoromethyl Group in this compound
| Interaction Type | Donor | Acceptor | Typical Energy (kJ/mol) |
| Weak Hydrogen Bond | C-H (of CHF2 group) | O (of ester group) | ~5.8 |
| Weak Hydrogen Bond | C-H (of phenyl/methyl group) | F (of CHF2 group) | < 10 |
| Halogen Interaction | F (of CHF2 group) | F (of CHF2 group) | 0.5 - 13.0 |
Computational modeling provides valuable insights into the potential for this compound to engage in self-assembly or form complexes with other molecules. While specific studies on this compound are not prevalent, theoretical approaches applied to analogous structures, such as fluorinated surfactants and other methyl benzoate (B1203000) derivatives, can elucidate its likely behavior.
Molecular dynamics (MD) simulations are a powerful tool for investigating the self-assembly of molecules containing fluorinated chains. rug.nlresearchgate.net For instance, computational studies on per- and polyfluoroalkyl substances (PFAS) reveal their tendency to self-assemble into larger supramolecular structures. rug.nl Given the presence of a fluorinated ethyl group, it is plausible that this compound could exhibit similar aggregation behavior under certain conditions, driven by the weak intermolecular forces discussed previously. These simulations can predict the formation of ordered phases and provide mechanistic insights into the aggregation dynamics. rug.nlnih.gov
Furthermore, investigations into other methyl benzoate derivatives show their capacity to form stable 1:1 complexes with host molecules, such as proteins. mdpi.com Spectroscopic and computational methods have demonstrated that these interactions can be driven by processes like hydrogen bonding and van der Waals forces. mdpi.com The ester group and the aromatic ring of this compound provide sites for potential complexation. Theoretical models can be employed to calculate binding constants and elucidate the thermodynamics of such complex formation processes. mdpi.com The combination of a polar ester function and a more lipophilic difluoroethyl-substituted phenyl ring suggests an amphiphilic character that could drive both self-assembly in solution and binding within the cavities of larger host molecules.
Applications As a Synthetic Intermediate and Building Block
Precursor for the Synthesis of Fluoroaromatic Carboxylic Acids
One of the most fundamental applications of Methyl 4-(1,1-difluoroethyl)benzoate is its role as a precursor to 4-(1,1-difluoroethyl)benzoic acid. sigmaaldrich.com The conversion of the methyl ester to a carboxylic acid is typically achieved through a saponification reaction, which involves hydrolysis under basic conditions followed by acidification. epo.org
This transformation is a standard procedure in organic synthesis, often carried out with high efficiency. globalscientificjournal.com The resulting carboxylic acid is a crucial intermediate itself, as the carboxylic acid functional group is readily converted into a variety of other functionalities, such as acid chlorides, amides, and other esters.
Table 1: Typical Conditions for Hydrolysis of Benzoate (B1203000) Esters
| Reagents | Solvent | Temperature | Typical Reaction Time |
|---|---|---|---|
| Sodium Hydroxide (B78521) (NaOH) or Potassium Hydroxide (KOH) | Water/Methanol (B129727) or Water/Ethanol mixture | Reflux (60-100 °C) | 2-6 hours |
| Lithium Hydroxide (LiOH) | Tetrahydrofuran (THF)/Water mixture | Room Temperature to 60 °C | 4-12 hours |
This table presents generalized conditions for the saponification of methyl benzoate derivatives, which are applicable to the hydrolysis of this compound.
Scaffold for the Preparation of Advanced Fluorinated Esters and Derivatives
This compound serves as an excellent starting scaffold for the synthesis of more complex and advanced fluorinated esters. Through a process known as transesterification, the methyl group of the ester can be exchanged with other alkyl or aryl groups by reacting the compound with a different alcohol in the presence of an acid or base catalyst. researchgate.netresearchgate.net
This reaction allows for the introduction of a wide variety of functional groups, leading to the creation of a library of derivatives with tailored properties. For example, reacting this compound with long-chain alcohols can increase lipophilicity, while using an alcohol containing a terminal alkyne or azide (B81097) can prepare the molecule for subsequent "click chemistry" reactions. mdpi.com
Role in the Diversification of Fluorinated Aromatic Motifs
The 4-(1,1-difluoroethyl)phenyl motif is of significant interest in medicinal and agrochemical research. researchgate.net The gem-difluoroethyl group can act as a bioisostere for other chemical groups, such as a hydroxyl, thiol, or even a methyl group, helping to modulate a molecule's biological activity, metabolic stability, and pharmacokinetic properties. nih.gov
This compound provides a convenient route to incorporate this valuable motif. The ester group can be converted into other functionalities (e.g., amines, alcohols, or halides) that can then participate in various cross-coupling reactions (like Suzuki, Sonogashira, or Buchwald-Hartwig couplings), attaching the fluorinated aromatic ring to other molecular fragments. This strategic use allows chemists to systematically explore the chemical space around a lead compound, optimizing its properties by leveraging the unique electronic effects of the difluoroethyl group.
Integration into Multistep Synthesis of Complex Molecular Scaffolds
As a versatile building block, this compound and its direct derivatives are integrated into lengthy, multistep syntheses to construct complex molecular targets, including active pharmaceutical ingredients (APIs). researchgate.net In a typical synthetic sequence, the ester moiety might first be hydrolyzed to the corresponding carboxylic acid. nih.gov This acid can then be activated (e.g., as an acid chloride) and coupled with a complex amine fragment to form an amide bond, a common linkage in many drug molecules.
For instance, a synthetic strategy could involve the following steps:
Saponification of this compound to 4-(1,1-difluoroethyl)benzoic acid.
Conversion of the acid to 4-(1,1-difluoroethyl)benzoyl chloride using a chlorinating agent like thionyl chloride or oxalyl chloride.
An amide coupling reaction between the acid chloride and a chiral amine to build a more complex, stereodefined scaffold.
This approach demonstrates how a relatively simple starting material can be a key component in the convergent synthesis of intricate molecules, such as those found in modern pharmaceuticals. rcsb.org
Design of Novel Fluoroalkylated Probes for Chemical Biology Research
Chemical probes are essential tools used to study biological systems, allowing researchers to investigate the function and localization of proteins and other biomolecules. nih.goveubopen.org The incorporation of fluorine into these probes can enhance their utility by improving properties such as metabolic stability, cell permeability, and binding affinity. youtube.com
The this compound scaffold is an attractive starting point for designing novel fluoroalkylated probes. The ester can be derivatized to attach a reporter group, such as a fluorophore, a biotin (B1667282) tag, or a photo-crosslinking agent. For example, the methyl ester could be converted to a carboxylic acid and then coupled to an amine-functionalized fluorescent dye (e.g., a BODIPY or cyanine (B1664457) dye). nih.gov The resulting molecule would be a fluorescent probe carrying the 4-(1,1-difluoroethyl)phenyl group, which could be used to study drug-protein interactions or to visualize specific cellular components.
Emerging Research Directions and Future Outlook
Development of More Sustainable and Greener Synthetic Routes
The chemical industry's increasing focus on sustainability is driving research into environmentally benign synthetic methods. chemistryjournals.net For Methyl 4-(1,1-difluoroethyl)benzoate, future efforts will likely concentrate on replacing traditional synthetic protocols, which often rely on harsh reagents and volatile organic solvents, with greener alternatives. chemistryjournals.net
Key strategies in this area include:
Alternative Solvents: Moving away from conventional organic solvents towards greener options like water, ionic liquids, or supercritical fluids can significantly reduce the environmental impact of synthesis. chemistryjournals.net
Biocatalysis: The use of enzymes as catalysts offers a promising avenue for the selective synthesis of fluorinated compounds under mild conditions. the-innovation.org Enzymatic approaches can provide high enantioselectivity, which is often challenging to achieve through traditional chemical methods. the-innovation.org
Flow Chemistry: Continuous flow reactors offer enhanced safety, better heat and mass transfer, and the ability to integrate real-time monitoring and optimization. chemistryjournals.net This technology is particularly suitable for developing more efficient and scalable processes for the production of fluorinated intermediates. chemistryjournals.net
Energy Efficiency: Techniques such as microwave-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating methods. chemistryjournals.net
The development of these green synthetic routes is crucial for making the production of this compound and related compounds more economically viable and environmentally friendly. chemistryjournals.net
Table 1: Comparison of Traditional vs. Green Synthetic Approaches
| Feature | Traditional Synthesis | Green/Sustainable Synthesis |
|---|---|---|
| Solvents | Often volatile and toxic organic solvents | Water, ionic liquids, supercritical fluids, or solvent-free conditions chemistryjournals.net |
| Catalysts | Stoichiometric and often hazardous reagents | Biocatalysts (enzymes), recyclable heterogeneous catalysts chemistryjournals.netthe-innovation.org |
| Energy Input | High energy consumption (prolonged heating/cooling) | Microwave-assisted or photochemical methods, improved energy efficiency chemistryjournals.netrsc.org |
| Waste Generation | Significant generation of hazardous byproducts | High atom economy, minimization of waste, easier product separation chemistryjournals.net |
| Process Type | Batch processing | Continuous flow chemistry for better control and scalability chemistryjournals.net |
Exploration of Photocatalytic and Electrocatalytic Transformations
Photocatalysis and electrocatalysis are emerging as powerful tools in organic synthesis, offering sustainable pathways for chemical transformations. rsc.orgresearchgate.net These methods utilize visible light or electricity, respectively, to drive reactions, often under mild conditions and without the need for harsh chemical oxidants or reductants.
For this compound, these technologies could be applied in several ways:
Photoredox Catalysis: Visible-light-induced reactions could enable novel C-H functionalization or cross-coupling reactions on the aromatic ring of the molecule. This approach offers a direct and sustainable pathway to create more complex derivatives. rsc.org
Electrosynthesis: Electrochemical methods can be used for fluorination or other functionalization reactions. Anodic oxidation, for instance, could be optimized for specific transformations, reducing the reliance on traditional chemical reagents. researchgate.net The integration of electrosynthesis into flow reactors further enhances its potential for rapid and sustainable reaction optimization. researchgate.netchemrxiv.org
Research in this area will focus on designing specific catalysts and reaction conditions to achieve high selectivity and yield for transformations involving difluoroalkylated aromatic compounds.
Chemo- and Regioselective Functionalization of this compound
A significant challenge in synthetic chemistry is the ability to selectively modify one part of a complex molecule without affecting other functional groups. researchgate.netnih.gov For this compound, future research will aim to develop methods for the precise chemo- and regioselective functionalization of the molecule.
Key areas of exploration include:
Late-Stage Functionalization: Developing reactions that can selectively introduce new functional groups onto the aromatic ring at a late stage in a synthetic sequence is highly desirable, particularly in drug discovery. nih.gov This allows for the rapid generation of a library of analogues for structure-activity relationship studies.
Directing Group Strategies: The use of directing groups can control the position of substitution on the aromatic ring, enabling the synthesis of specific isomers that would be difficult to obtain otherwise.
Selective C-F Bond Activation: While challenging, the selective activation and functionalization of C-F bonds could open up new avenues for modifying the difluoroethyl group itself, leading to novel fluorinated structures. rsc.org
Achieving high selectivity is crucial for minimizing the formation of unwanted byproducts and simplifying purification processes, which is essential for efficient chemical synthesis. rsc.orgnih.gov
Advanced Materials Science Applications as a Building Block
The unique properties imparted by fluorine atoms, such as high electronegativity, lipophilicity, and metabolic stability, make fluorinated compounds highly valuable in materials science. the-innovation.orgrsc.org this compound serves as a promising building block for the creation of advanced materials with tailored properties.
Potential applications include:
Polymers and Liquid Crystals: The incorporation of the difluoroethyl moiety can influence the thermal stability, solubility, and electronic properties of polymers and liquid crystals. rsc.org The polarity and rigidity of the difluoroethyl group can be exploited to design materials with specific self-assembly characteristics.
Organic Electronics: Fluorinated polycyclic aromatic hydrocarbons (F-PAHs) are of interest for applications in semiconductors and printable organic electronics. The electron-withdrawing nature of fluorine can lower the energy levels of molecular orbitals, enhancing resistance to oxidation. rsc.org
Pharmaceuticals and Agrochemicals: The difluoroethyl group can act as a bioisostere for other functional groups, modulating the biological activity and pharmacokinetic properties of bioactive molecules. researchgate.net
Future research will involve synthesizing novel polymers and materials incorporating this compound and evaluating their physical and electronic properties for specific high-performance applications.
Table 2: Potential Impact of the 1,1-Difluoroethyl Group on Material Properties
| Material Type | Potential Property Enhancement | Rationale |
|---|---|---|
| Polymers | Increased thermal stability, altered solubility, modified dielectric constant. | The strong C-F bonds and polarity of the CF2 group. |
| Liquid Crystals | Modified mesophase behavior and dipole moments. | The steric and electronic influence of the difluoroethyl substituent. |
| Organic Semiconductors | Enhanced air stability, improved charge transport. | Lowering of HOMO/LUMO energy levels due to fluorine's electronegativity. rsc.org |
| Bioactive Molecules | Improved metabolic stability, enhanced binding affinity, modulated lipophilicity. | The difluoroethyl group can serve as a stable bioisostere for other groups like carbonyl or hydroxyl. researchgate.net |
Integration with Automated Synthesis and Machine Learning for Reaction Optimization
The synergy between automated synthesis platforms and machine learning (ML) algorithms is set to revolutionize chemical research and development. beilstein-journals.orgsemanticscholar.org This approach allows for the rapid optimization of reaction conditions, leading to higher yields and reduced development time. chemrxiv.org
For the synthesis and functionalization of this compound, this integration offers several advantages:
Reaction Optimization: ML algorithms can analyze large datasets from high-throughput experiments to predict the optimal combination of catalysts, solvents, temperatures, and reaction times. beilstein-journals.orgsemanticscholar.org This data-driven approach is often more efficient than traditional one-variable-at-a-time optimization. chemrxiv.org
Automated Synthesis: Cassette-based automated synthesis modules, often used for producing PET radiotracers, can be adapted for the synthesis of non-radioactive fluorinated compounds. nih.govresearchgate.netrsc.org These systems provide high reproducibility and are essential for GMP (Good Manufacturing Practice) compliant production. rsc.org
Accelerated Discovery: By combining automated flow reactors with ML-guided optimization, researchers can rapidly explore a wide range of reaction parameters and discover novel synthetic routes and transformations. researchgate.net
The application of these technologies will accelerate the development of efficient and robust synthetic methods for this compound and its derivatives, facilitating its broader use in various scientific fields. chemrxiv.orgbeilstein-journals.org
Q & A
Q. What are the standard synthetic routes for Methyl 4-(1,1-difluoroethyl)benzoate, and how can reaction yields be optimized?
this compound is typically synthesized via fluorination using diethylaminosulfur trifluoride (DAST) on precursor esters. For example, Methyl 4-(1,1-difluoroethyl)-2-iodobenzoate was prepared by reacting the iodinated precursor with DAST under nitrogen at room temperature for 24 hours, followed by purification via silica gel chromatography (42.5% yield) . Yield optimization may involve adjusting stoichiometry, solvent choice (e.g., anhydrous dichloromethane), or temperature control. Monitoring reaction progress with TLC and using inert atmospheres can minimize side reactions.
Q. Which spectroscopic techniques are critical for characterizing this compound?
Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for confirming the difluoroethyl group and ester functionality. Mass spectrometry (MS) verifies molecular weight, while infrared (IR) spectroscopy identifies carbonyl (C=O) and C-F stretches. For structural ambiguity, X-ray crystallography can resolve atomic arrangements, as seen in similar fluorinated benzoates .
Q. How can researchers ensure purity during synthesis?
Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is standard. High-performance liquid chromatography (HPLC) with UV detection or preparative TLC can isolate high-purity fractions. Solvent recrystallization, using ethanol or acetonitrile, may further enhance crystallinity .
Advanced Research Questions
Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?
Discrepancies in NMR or MS data often arise from residual solvents, rotamers, or impurities. Deuterated solvents (e.g., CDCl₃) and elevated temperatures can reduce signal splitting. For ambiguous ¹⁹F NMR signals, coupling constants and computational modeling (DFT calculations) help assign fluorine environments. Cross-validation with high-resolution MS (HRMS) ensures molecular formula accuracy .
Q. How does fluorination efficiency vary with alternative reagents compared to DAST?
DAST is widely used for introducing difluoroethyl groups but has limitations in selectivity. Alternatives like Deoxo-Fluor or XtalFluor-M may offer higher yields or milder conditions. For example, XtalFluor-M reduces HF byproducts, improving safety. Comparative studies should assess reaction time, temperature, and byproduct formation via GC-MS or ¹⁹F NMR .
Q. What computational methods predict the biological activity of this compound derivatives?
Molecular docking (AutoDock, Schrödinger) evaluates binding affinity to targets like enzymes or receptors. Quantitative structure-activity relationship (QSAR) models correlate substituent effects (e.g., electron-withdrawing fluorine) with activity. Density functional theory (DFT) calculates electrostatic potentials and lipophilicity (logP) to predict membrane permeability .
Q. How do structural modifications impact material science applications?
Introducing electron-deficient difluoroethyl groups enhances thermal stability and dielectric properties in polymers. For optical materials, fluorination reduces polarizability, altering refractive indices. Comparative studies using differential scanning calorimetry (DSC) and UV-Vis spectroscopy quantify these effects. Crystal engineering (via substituent placement) can tailor lattice packing for specific mechanical properties .
Q. What in vitro assays evaluate the pharmacological potential of this compound?
Enzyme inhibition assays (e.g., kinase or protease targets) use fluorescence-based substrates or radiometric detection. Cytotoxicity is assessed via MTT or CellTiter-Glo® assays in cell lines. For receptor binding, competitive displacement assays with radiolabeled ligands (e.g., [³H]-labeled compounds) quantify IC₅₀ values. Metabolite stability is tested in liver microsomes with LC-MS/MS analysis .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
